Welcome to the BenchChem Online Store!
molecular formula C13H11Cl2NO B8771837 4-(Benzyloxy)-3,5-dichloroaniline

4-(Benzyloxy)-3,5-dichloroaniline

Cat. No. B8771837
M. Wt: 268.13 g/mol
InChI Key: KGCMWPRMFCNBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08236984B2

Procedure details

Tin(II) chloride (22 g, 98 mmol) was added to a stirring solution of 2-(benzyloxy)-1,3-dichloro-5-nitrobenzene (5.8 g, 19 mmol) in ethanol (80 mL), and the resulting suspension was heated to 70° C. After 1 h the mixture was cooled to room temperature and diluted with ethyl acetate (200 mL). The mixture was poured into brine (100 mL) and the resulting emulsion stirred with sodium potassium tartrate solution (200 mL). The mixture was extracted with ethyl acetate and the combined organic layers dried (MgSO4), filtered and concentrated in vacuo to afford 4-(benzyloxy)-3,5-dichloroaniline that was used directly in the next step without purification.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Sn](Cl)Cl.[CH2:4]([O:11][C:12]1[C:17]([Cl:18])=[CH:16][C:15]([N+:19]([O-])=O)=[CH:14][C:13]=1[Cl:22])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C(C(C(C([O-])=O)O)O)([O-])=O.[K+].[Na+]>C(O)C.C(OCC)(=O)C.[Cl-].[Na+].O>[CH2:4]([O:11][C:12]1[C:13]([Cl:22])=[CH:14][C:15]([NH2:19])=[CH:16][C:17]=1[Cl:18])[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:2.3.4,7.8.9|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
[Sn](Cl)Cl
Name
Quantity
5.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1Cl)[N+](=O)[O-])Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)([O-])C(O)C(O)C(=O)[O-].[K+].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
brine
Quantity
100 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 1 h the mixture was cooled to room temperature
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(N)C=C1Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.